4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine
Description
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine (CAS: 1341600-17-6) is a cyclohexanamine derivative featuring a 4-bromophenyl sulfanyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₂H₁₆BrNS, with a molecular weight of 286.23 g/mol .
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2 |
InChI Key |
SOUCDDGAQUQPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-bromothiophenol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Lipophilicity: The bromine atom in the target compound increases lipophilicity compared to chloro analogs (e.g., CLogP: ~3.5 vs.
- Conformational Flexibility : The sulfanyl bridge in the target compound introduces torsional flexibility, unlike rigid triazole or oxadiazole cores .
- Basicity : The cyclohexanamine group (pKa ~10.5) offers stronger basicity compared to pyrazole or oxadiazole derivatives, influencing protonation states under physiological conditions .
Biological Activity
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexan-1-amine backbone, a sulfanyl group, and a 4-bromophenyl moiety, which may enhance its reactivity and interactions with biological targets. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine is . The presence of the bromine atom and the sulfanyl group is significant in modulating the compound's biological properties.
Synthesis
The synthesis of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine typically involves nucleophilic substitution reactions where the sulfanyl group is introduced into the cyclohexan-1-amine framework. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing continuous flow reactors for industrial applications.
Anticancer Activity
Research indicates that 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine exhibits promising anticancer properties. Preliminary studies suggest that its structural features allow it to interact with cellular targets involved in cancer progression. For instance, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) in vitro, indicating potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its antimicrobial effect compared to non-brominated analogs .
Antioxidant Activity
In addition to antimicrobial and anticancer activities, 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine has been assessed for antioxidant properties. Various assays, including DPPH and ABTS methods, revealed that while it possesses some antioxidant capacity, it is generally lower than established antioxidants like ascorbic acid .
The mechanisms underlying the biological activities of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine are still being elucidated. It is believed that the compound interacts with specific enzymes or receptors influenced by the bromophenyl and sulfanyl groups. Molecular docking studies suggest that these interactions may inhibit key pathways involved in cancer cell proliferation and microbial growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(4-Chlorophenyl)sulfanylcyclohexan-1-amine | Contains chlorine instead of bromine; may affect reactivity and activity. | |
| 4-(Phenylsulfanyl)cyclohexan-1-amine | Lacks halogen substitution; potentially different biological properties. | |
| 4-(3-Bromophenyl)sulfanylcyclohexan-1-amine | Bromine in a different position; could lead to distinct chemical behavior. |
The unique combination of a brominated aromatic ring and a sulfanyl group in 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine likely contributes to its enhanced reactivity and biological activity compared to these similar compounds .
Case Studies
Recent case studies have highlighted the potential applications of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine in drug development. For example, a study demonstrated its effectiveness in inhibiting biofilm formation in microbial strains, suggesting a dual role as both an antimicrobial agent and a biofilm disruptor . Additionally, toxicity assessments indicate that while some derivatives exhibit high toxicity at certain concentrations, 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine shows moderate toxicity levels, making it a candidate for further investigation in therapeutic contexts .
Q & A
Q. What synthetic strategies are commonly employed for 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Thioether Formation : Reacting 4-bromobenzenethiol with a cyclohexene oxide derivative under basic conditions to introduce the sulfanyl group.
- Reductive Amination : Using sodium triacetoxyborohydride (NaHB(OAc)₃) to reduce intermediates, as demonstrated in analogous cyclohexan-1-amine syntheses .
- Hydrogenolysis : For deprotection of benzyl or other protecting groups, Pd/C under hydrogen pressure (1.8 MPa) is effective, as shown in related protocols .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction studies using SHELX programs (e.g., SHELXL for refinement) provide precise bond lengths, angles, and stereochemistry. Data collection at 298 K and refinement to R-factors <0.05 ensure accuracy .
- Spectroscopic Analysis : ¹H/¹³C NMR (e.g., 300 MHz in CDCl₃ or MeOD) and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity .
Q. What is the reactivity profile of the sulfanyl (thioether) group in this compound?
- Methodological Answer :
- Oxidation : The sulfanyl group can be oxidized to sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, monitored by TLC .
- Nucleophilic Substitution : The bromophenyl moiety allows Suzuki-Miyaura coupling with boronic acids, requiring Pd(PPh₃)₄ as a catalyst and anhydrous conditions .
Advanced Research Questions
Q. How can stereoisomers of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine be resolved?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to separate enantiomers .
- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., L-tartaric acid) in ethanol, followed by recrystallization .
Q. What computational methods are suitable for studying this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding poses in protein active sites, using PDB structures (e.g., 4YAY for kinase targets).
- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactive sites .
Q. How do structural modifications influence biological activity in related compounds?
- Methodological Answer :
- SAR Studies : Replace the bromophenyl group with fluorophenyl or methyl groups to assess steric/electronic effects on antimicrobial activity (tested via MIC assays against S. aureus and E. coli) .
- Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation with LC-MS analysis) to optimize bioavailability .
Q. What analytical techniques resolve contradictions in reported spectral data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
